
(1-Octylcyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Octylcyclohexyl)methanol is an organic compound characterized by a cyclohexane ring substituted with an octyl group and a hydroxymethyl group. This compound is a colorless liquid with a mild odor and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Octylcyclohexyl)methanol typically involves the hydroformylation of 1-octylcyclohexene followed by hydrogenation. The hydroformylation process introduces a formyl group to the double bond of 1-octylcyclohexene, forming an aldehyde intermediate. This intermediate is then hydrogenated to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catalysts such as rhodium complexes for hydroformylation and palladium or nickel catalysts for hydrogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1-Octylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Forms (1-Octylcyclohexyl)carboxylic acid.
Reduction: Forms 1-octylcyclohexane.
Substitution: Forms halogenated derivatives such as (1-Octylcyclohexyl)chloride.
Aplicaciones Científicas De Investigación
(1-Octylcyclohexyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of (1-Octylcyclohexyl)methanol involves its interaction with cellular membranes and proteins. The compound’s hydrophobic octyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The hydroxymethyl group can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various molecular targets and pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Cyclohexylmethanol: Similar structure but lacks the octyl group.
1-Octanol: Similar hydrophobic chain but lacks the cyclohexane ring.
Cyclohexanol: Similar ring structure but lacks the octyl group.
Uniqueness: (1-Octylcyclohexyl)methanol is unique due to the combination of its cyclohexane ring and long octyl chain. This dual structural feature imparts distinct physicochemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable in various applications.
Propiedades
Número CAS |
54843-86-6 |
|---|---|
Fórmula molecular |
C15H30O |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
(1-octylcyclohexyl)methanol |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-8-11-15(14-16)12-9-7-10-13-15/h16H,2-14H2,1H3 |
Clave InChI |
GIAFYYLZVRRJOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(CCCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


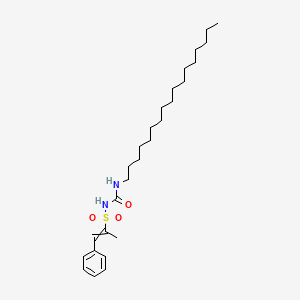
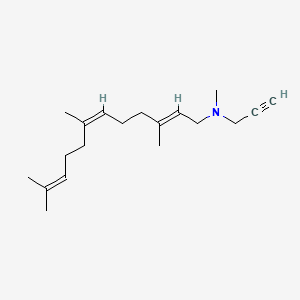
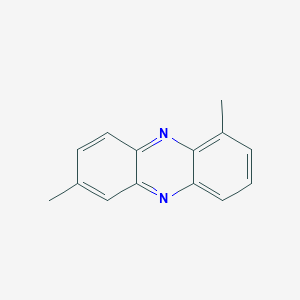
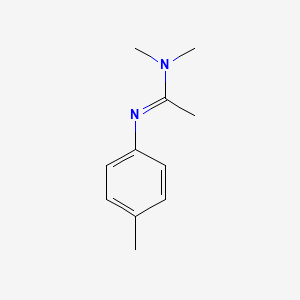

![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)


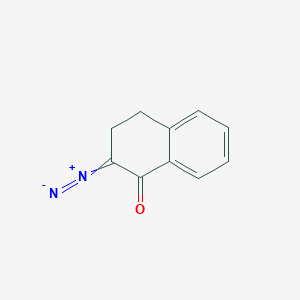

![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)
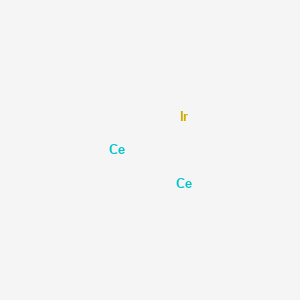
![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)
